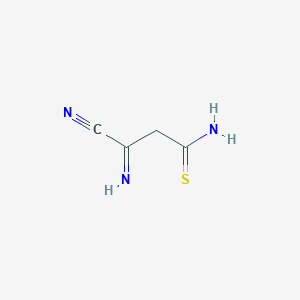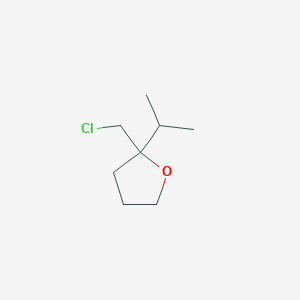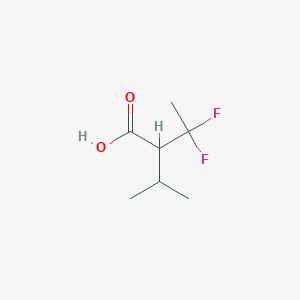
2-(1,1-Difluoroethyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Difluoroethyl)-3-methylbutanoic acid is an organic compound that features a difluoroethyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-3-methylbutanoic acid typically involves the introduction of the difluoroethyl group onto a suitable precursor. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent. This reagent can be used in a nickel-catalyzed reaction with arylboronic acids to introduce the difluoroethyl group . The reaction conditions often include the use of a nickel catalyst, such as NiCl2, and a base, such as K2CO3, in an appropriate solvent like DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes it a viable option for large-scale synthesis .
化学反应分析
Types of Reactions
2-(1,1-Difluoroethyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
2-(1,1-Difluoroethyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(1,1-Difluoroethyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s binding affinity and activity. This can result in changes in enzyme activity, receptor binding, or other biochemical processes .
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene: Another fluorinated compound with unique chemical properties.
Uniqueness
2-(1,1-Difluoroethyl)-3-methylbutanoic acid is unique due to its specific combination of a difluoroethyl group and a butanoic acid backbone. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C7H12F2O2 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
3,3-difluoro-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C7H12F2O2/c1-4(2)5(6(10)11)7(3,8)9/h4-5H,1-3H3,(H,10,11) |
InChI 键 |
YXJSXTSKGHPCEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)
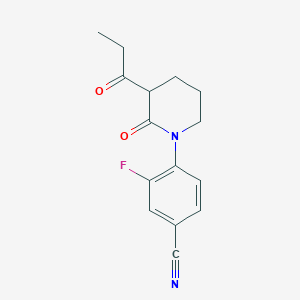
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
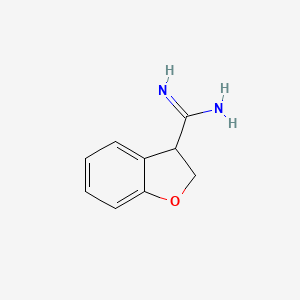
![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)


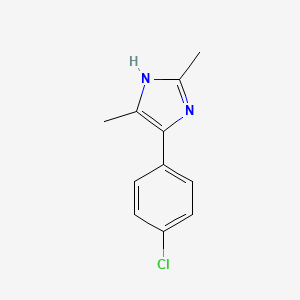
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13227736.png)
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13227738.png)
